Crucial Intermediate in the Patented Synthesis of the HER2 Inhibitor Zongertinib
This specific compound is explicitly claimed as a critical intermediate in the manufacturing process for the HER2 inhibitor zongertinib [1]. The process patent details its use in constructing the core [1,3]diazino[5,4-d]pyrimidine structure, which is essential for the drug's potent and selective tyrosine kinase inhibition [1]. The presence of both the 8-chloro and 2-methylthio groups provides the necessary handles for the sequential introduction of the complex amine and piperidine moieties found in the final drug substance [1].
| Evidence Dimension | Role in a Patented Drug Synthesis Route |
|---|---|
| Target Compound Data | Designated as a key intermediate (compound (2)) in the synthesis of zongertinib |
| Comparator Or Baseline | Alternative synthetic routes described in prior art (WO 2021/213800) |
| Quantified Difference | The new process utilizing this intermediate is designed to improve scalability, repeatability, and safety by avoiding toxic reagents like acryloyl chloride and providing better control over regioselectivity |
| Conditions | Patent US 20250122206 A1, Process for the Manufacture of a HER2 Inhibitor |
Why This Matters
Procuring this specific compound is essential for replicating the patented and optimized industrial-scale synthesis of zongertinib, a clinically advanced HER2 inhibitor, as it is the defined starting point for the improved manufacturing route.
- [1] Justia Patents. (2025). PROCESS FOR THE MANUFACTURE OF A HER2 INHIBITOR. US Patent Application 20250122206. View Source
